molecular formula C25H22N2O5S B12473153 3,4-dimethoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide

3,4-dimethoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide

Cat. No.: B12473153
M. Wt: 462.5 g/mol
InChI Key: CICIDWMVTSPBLZ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide is a complex organic compound that features a benzamide core with methoxy groups at the 3 and 4 positions, and a naphthalen-1-ylsulfamoyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with an amine to form the benzamide core.

    Introduction of the Naphthalen-1-ylsulfamoyl Group: The naphthalen-1-ylsulfamoyl group is introduced through a sulfonation reaction. Naphthalene is first sulfonated using chlorosulfonic acid (HSO₃Cl) to form naphthalenesulfonyl chloride. This intermediate is then reacted with the benzamide core to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxyaniline.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3,4-dimethoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways, leading to modulation of their activity.

    Pathways Involved: It could affect pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-naphthalen-1-ylbenzamide
  • 3,4-dimethoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide

Uniqueness

3,4-dimethoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide is unique due to the presence of both methoxy groups and the naphthalen-1-ylsulfamoyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C25H22N2O5S/c1-31-23-15-10-18(16-24(23)32-2)25(28)26-19-11-13-20(14-12-19)33(29,30)27-22-9-5-7-17-6-3-4-8-21(17)22/h3-16,27H,1-2H3,(H,26,28)

InChI Key

CICIDWMVTSPBLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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